molecular formula C20H19NO2 B2564396 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 445260-11-7

2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B2564396
M. Wt: 305.377
InChI Key: LGAGMBOAHSUGMM-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. Based on its name, it likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound . It also seems to have a carboxylic acid group attached to the quinoline ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoline backbone, with various groups attached at the 2, 4, 6, and 8 positions . The exact structure would depend on the specific locations and orientations of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as its size, shape, and the specific functional groups present would all influence its properties .

Scientific Research Applications

Photoreleasable Protecting Groups for Carboxylic Acids

The use of dimethylphenacyl chromophores as photoremovable protecting groups for carboxylic acids has been proposed. Direct photolysis of various dimethylphenacyl esters leads to the formation of the corresponding carboxylic acids in almost quantitative yields, highlighting an efficient method for the photodeprotection of carboxylic acids without the necessity of introducing a photosensitizer (Klan, Zabadal, & Heger, 2000).

Synthesis and Chemical Properties

The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids has been achieved through the reaction of acyl- and aroylpyruvic acids, with a plausible mechanism proposed based on ab initio quantum-chemical calculations. This study provides insights into the chemical behavior and potential applications of substituted quinoline derivatives (D. A. Rudenko et al., 2012).

Conformational Analyses

The conformational analyses of derivatives containing dimethylphenyl groups have been reported, indicating the importance of stereochemistry and molecular conformation in determining the properties and reactivity of these compounds. Such analyses are crucial for the design of molecules with desired biological or chemical properties (W. Nitek et al., 2020).

Anticonvulsant Activity

The design and discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants highlight the potential of these compounds in medicinal chemistry. A pharmacophore hybrid approach was used to develop compounds with significant anticonvulsant activity, demonstrating the relevance of dimethylphenyl derivatives in the search for new therapeutic agents (P. Yogeeswari et al., 2005).

Photolabile Protecting Groups

A study on brominated hydroxyquinoline as a photolabile protecting group emphasizes its utility in the controlled release of carboxylic acids upon light exposure. The compound exhibits greater quantum efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups, making it suitable for applications in vivo (O. Fedoryak & T. M. Dore, 2002).

Safety And Hazards

As with any chemical compound, handling “2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” would require appropriate safety precautions . The specific hazards associated with this compound would depend on its exact properties .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in biological systems .

properties

IUPAC Name

2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-11-5-6-15(13(3)7-11)18-10-17(20(22)23)16-9-12(2)8-14(4)19(16)21-18/h5-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAGMBOAHSUGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

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